Lipophilicity (LogP) Comparison with Unsubstituted 1H-Indazole-5-sulfonyl Chloride
The predicted lipophilicity (LogP) of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride is reported as 2.5447 . This value is directly comparable to the LogP of its unsubstituted analog, 1H-indazole-5-sulfonyl chloride (CAS 599183-35-4), which is reported as 2.57120 [1]. The small but quantifiable difference in LogP reflects the influence of the N1-isopropyl group on the molecule's overall hydrophobicity.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.5447 |
| Comparator Or Baseline | 1H-Indazole-5-sulfonyl chloride (CAS 599183-35-4): 2.57120 |
| Quantified Difference | ΔLogP = -0.0265 |
| Conditions | Computational chemistry prediction; exact model unspecified |
Why This Matters
This quantitative difference confirms that the N1-isopropyl substitution alters the compound's physicochemical profile, which is a critical factor for predicting membrane permeability and solubility in drug discovery programs.
- [1] Chemsrc. (2024). 1H-Indazole-5-sulfonyl chloride. Retrieved from m.chemsrc.com View Source
